1H-Imidazo[4,5-B]pyridin-6-amine 1H-Imidazo[4,5-B]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.: 329946-99-8
VCID: VC3867179
InChI: InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10)
SMILES: C1=C(C=NC2=C1NC=N2)N
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

1H-Imidazo[4,5-B]pyridin-6-amine

CAS No.: 329946-99-8

Cat. No.: VC3867179

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[4,5-B]pyridin-6-amine - 329946-99-8

Specification

CAS No. 329946-99-8
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 1H-imidazo[4,5-b]pyridin-6-amine
Standard InChI InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10)
Standard InChI Key CMFKCHQBIAIHMH-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC=N2)N
Canonical SMILES C1=C(C=NC2=C1NC=N2)N

Introduction

Structural and Chemical Properties

The core structure of 1H-imidazo[4,5-B]pyridin-6-amine consists of a pyridine ring fused with an imidazole moiety at positions 4 and 5, with an amine group at position 6. This arrangement confers unique electronic properties, enabling interactions with biological targets through hydrogen bonding and π-stacking. Key spectroscopic characteristics include distinct 1H^1H NMR signals for aromatic protons (δ 7.2–8.4 ppm) and amine groups (δ 4.3–5.0 ppm), as observed in derivatives such as 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-B]pyridine .

Table 1: Key Spectroscopic Data for Representative Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)IR (cm1^{-1})
4h (C16H18FN3)8.42 (dd, J=4.7 Hz), 7.80–7.76153.8, 148.9, 165.8 (d)2958, 1604, 1525
5c (Antitubercular)8.15 (s, 1H), 7.89–7.85158.2, 142.7, 134.53050, 1600, 1510

Synthetic Methodologies

One-Pot Tandem Synthesis

A green synthetic route involves sequential nucleophilic aromatic substitution (SNAr), reduction, and cyclization using 2-chloro-3-nitropyridine and primary amines. The reaction proceeds in a H2 _2O-isopropanol (IPA) solvent system, achieving yields >85% under metal-free conditions. For example, treating 2-chloro-3-nitropyridine with butylamine generates an intermediate diamine, which undergoes cyclization with aldehydes to form 1,2-disubstituted imidazo[4,5-B]pyridines .

Mechanistic Pathway:

  • SNAr Reaction: Amine attack on 2-chloro-3-nitropyridine forms N-substituted pyridine-2,3-diamine.

  • Reduction: Zinc dust and HCl reduce nitro groups to amines.

  • Cyclization: Aldehyde condensation and aromatization yield the fused ring system .

Multi-Step Synthesis for Antitubercular Derivatives

An alternative four-step protocol starts with 5,5-diaminopyridine-3-ol:

  • Nitration: Introduce nitro groups at position 6.

  • Cyclization: Treat with aldehydes and ammonium acetate to form the imidazo core.

  • Functionalization: Attach 4-nitrophenoxy groups via nucleophilic substitution.

  • Purification: Column chromatography isolates derivatives like 6-(4-nitrophenoxy)-1H-imidazo[4,5-B]pyridine, a potent DprE1 inhibitor (MIC = 0.6 μM) .

Table 2: Comparative Synthesis Routes

MethodStarting MaterialKey StepsYield (%)
One-Pot Tandem 2-Chloro-3-nitropyridineSNAr, reduction, cyclization85–92
Multi-Step 5,5-Diaminopyridine-3-olNitration, cyclization70–78

Biological Activities and Applications

Antimicrobial and Antitubercular Activity

While early derivatives showed limited antibacterial efficacy (MIC >40 μM) , recent modifications targeting Mycobacterium tuberculosis demonstrated remarkable potency. Compound 5c (6-(4-nitrophenoxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-B]pyridine) exhibited an MIC of 0.6 μM against H37Rv strains, outperforming first-line drugs like isoniazid .

Target Engagement: Molecular docking studies confirm binding to decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a critical enzyme in mycobacterial cell wall synthesis .

Recent Advances and Future Directions

Current research focuses on:

  • Green Chemistry: Solvent-free reactions and recyclable catalysts to reduce environmental impact.

  • Polypharmacology: Designing multi-target inhibitors for complex diseases like tuberculosis and cancer.

  • Drug Delivery: Nanoparticle formulations to enhance bioavailability of hydrophobic derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator